molecular formula C18H21FN2O2 B2756909 8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile CAS No. 2223798-89-6

8-(3-Fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile

Cat. No. B2756909
CAS RN: 2223798-89-6
M. Wt: 316.376
InChI Key: VLQWZVZAWFLBCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. One notable approach is the one-pot, multi-component reaction catalyzed by Et3N (triethylamine). Barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate serve as starting materials. The reaction yields Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C~20~H~16~FNO~4~ . It features a spiro[5.5]undecane core, a fluorine-substituted benzoyl group, and a cyano group. The spirocyclic system contributes to its stability and unique shape. The 3D arrangement of atoms plays a crucial role in its properties and interactions .

properties

IUPAC Name

8-(3-fluoro-2-methylbenzoyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-13-14(6-4-7-15(13)19)17(22)21-10-5-9-18(16(21)12-20)8-2-3-11-23-18/h4,6-7,16H,2-3,5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQWZVZAWFLBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)N2CCCC3(C2C#N)CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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